molecular formula C15H15NO3 B11984411 Ethyl (1-naphthoylamino)acetate

Ethyl (1-naphthoylamino)acetate

Cat. No.: B11984411
M. Wt: 257.28 g/mol
InChI Key: CVCWUCIDYBZPRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (1-naphthoylamino)acetate is an organic compound with the molecular formula C15H15NO3 and a molecular weight of 257.292 g/mol It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethyl ester group and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (1-naphthoylamino)acetate can be synthesized through a multi-step process involving the reaction of 1-naphthylamine with ethyl chloroacetate. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol, for several hours to ensure complete conversion .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1-naphthoylamino)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (1-naphthoylamino)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl (1-naphthoylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide and ester groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1-naphthoylamino)acetate is unique due to its specific structural features, such as the combination of an ethyl ester and an amide group attached to a naphthalene ring. This unique structure imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .

Properties

Molecular Formula

C15H15NO3

Molecular Weight

257.28 g/mol

IUPAC Name

ethyl 2-(naphthalene-1-carbonylamino)acetate

InChI

InChI=1S/C15H15NO3/c1-2-19-14(17)10-16-15(18)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3,(H,16,18)

InChI Key

CVCWUCIDYBZPRZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC(=O)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.